molecular formula C9H6Cl2F3NO2 B1519299 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate CAS No. 1087798-16-0

2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate

Cat. No. B1519299
M. Wt: 288.05 g/mol
InChI Key: QKGCCNKKTYLGKJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C9H6Cl2F3NO2 . It has a molecular weight of 288.05 .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl N-(2,4-dichlorophenyl)carbamate consists of a carbamate group (N-CO-O) where the nitrogen is connected to a 2,4-dichlorophenyl group and the oxygen is connected to a 2,2,2-trifluoroethyl group .

Scientific Research Applications

Spectroscopic Properties and Antipathogenic Activity

  • Synthesis and Characterization: A study highlighted the synthesis and characterization of various acylthioureas, including derivatives with a structure similar to 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate. The compounds were analyzed using spectroscopic methods like IR and NMR spectroscopy, and tested for interaction with bacterial cells. The research emphasized the antipathogenic activity of these compounds, particularly against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This indicates the potential for these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chromatographic Applications

  • Chiral Stationary Phases: Research has been conducted on using derivatives of 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate as chiral stationary phases in high-performance liquid chromatography. The study found that 3,5-difluorophenylcarbamates and 3,5-bis(trifluoromethyl)phenylcarbamates of cellulose and amylose could effectively resolve optical isomers, highlighting the significance of these compounds in chromatographic applications (Okamoto, Aburatani, & Hatada, 1990).

Synthesis and Utility in Dipeptidyl Ureas

  • Building Blocks for Synthesis: A study described the efficient synthesis of compounds structurally similar to 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate. These compounds were characterized and used as building blocks for synthesizing dipeptidyl urea esters, indicating their utility in the synthesis of complex organic molecules (Babu & Kantharaju, 2005).

Agricultural Applications

  • Herbicide Performance: Research dating back to 1968 discusses the performance of herbicides, including those structurally similar to 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate. It highlights the factors affecting the efficacy of preemergence herbicides in controlling weed growth in agricultural settings (Jordan, Lyons, Isom, & Day, 1968).

Analytical Chemistry Applications

  • Detection of Polar Pesticides: A study in analytical chemistry utilized mass spectrometry to detect various polar pesticides, including carbamate compounds. The research offers insights into the sensitivity and specificity of detecting these compounds, which could potentially include derivatives like 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate (Bagheri, Brouwer, Ghijsen, & Brinkman, 1993).

Nanoparticle Systems for Agricultural Applications

  • Sustained Release of Fungicides: A study explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides in agriculture, providing insights into the potential encapsulation and delivery mechanisms for carbamate fungicides, possibly including structures akin to 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate (Campos et al., 2015).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGCCNKKTYLGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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